molecular formula C8H12N2O B12875636 5-methyl-4-(N-cyclopropylmethylamino)isoxazole

5-methyl-4-(N-cyclopropylmethylamino)isoxazole

Cat. No.: B12875636
M. Wt: 152.19 g/mol
InChI Key: RWFDWWZDFIVTBJ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the cyclopropylmethyl group and the amine functionality in this compound makes it a unique candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine typically involves the formation of the isoxazole ring followed by the introduction of the cyclopropylmethyl and amine groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or a similar alkylation process. The final amine group is often introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiencyThese methods not only improve the reaction throughput but also adhere to green chemistry principles by minimizing the use of hazardous reagents .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines or isoxazolidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions include substituted isoxazoles, isoxazolines, and various amine derivatives .

Scientific Research Applications

N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Isoxazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The cyclopropylmethyl group enhances the compound’s binding affinity and selectivity, while the amine group can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

  • N-(Cyclopropylmethyl)-5-methylisoxazol-3-amine
  • N-(Cyclopropylmethyl)-4-methylisoxazol-5-amine
  • N-(Cyclopropylmethyl)-5-ethylisoxazol-4-amine

Comparison: N-(Cyclopropylmethyl)-5-methylisoxazol-4-amine is unique due to the specific positioning of the methyl and amine groups on the isoxazole ring. This positioning influences the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-(cyclopropylmethyl)-5-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C8H12N2O/c1-6-8(5-10-11-6)9-4-7-2-3-7/h5,7,9H,2-4H2,1H3

InChI Key

RWFDWWZDFIVTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NCC2CC2

Origin of Product

United States

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